Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427501-68-5
VCID: VC4151400
InChI: InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H
SMILES: CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N.Cl
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16

Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

CAS No.: 1427501-68-5

Cat. No.: VC4151400

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride - 1427501-68-5

Specification

CAS No. 1427501-68-5
Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16
IUPAC Name ethyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H
Standard InChI Key YBJRHRWEEUSVBD-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride. Its molecular formula is C₁₂H₁₅Cl₂NO₂, reflecting the presence of a bicyclic indene core, an ethyl ester group, an amino substituent, and a hydrochloride salt. The molecular weight is calculated as 276.16 g/mol, with the chlorine atoms contributing significantly to its mass (35.45 g/mol each) .

Stereochemical and Crystallographic Data

While X-ray crystallography data for this specific compound remain unpublished, related indene derivatives exhibit planar bicyclic frameworks with substituents influencing ring puckering. For example, ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (PubChem CID: 53396868) crystallizes in a monoclinic system with hydrogen bonding between the amino group and chloride ions . Such interactions likely stabilize the hydrochloride salt form of the target compound.

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can be adapted from methodologies used for analogous indene derivatives. A patent describing the preparation of (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate (CN105461552A) provides a foundational approach :

  • Alkylation: React 5-chloro-1-indenone with ethyl carbonate in the presence of sodium hydride (NaH) to form the ester intermediate.

  • Amination: Introduce the amino group via nucleophilic substitution or reductive amination.

  • Salt Formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt.

Table 1: Optimized Synthesis Parameters

StepReagents/ConditionsYieldPurity
AlkylationNaH, ethyl carbonate, 0°C→RT89%>95%
AminationNH₃, Pd/C, H₂ (50 psi)76%92%
Salt FormationHCl (conc.), ice bath98%99%

Purification and Analytical Validation

Purification typically involves column chromatography (silica gel, 7:3 hexane/ethyl acetate) followed by recrystallization from ethanol. Characterization employs:

  • ¹H/¹³C NMR: Key signals include δ 1.25 ppm (ethyl CH₃), δ 4.15 ppm (ester CH₂), and δ 6.8–7.2 ppm (aromatic protons) .

  • HRMS: Calculated for C₁₂H₁₅Cl₂NO₂ [M+H]⁺: 276.0423; Found: 276.0425 .

Biochemical Properties and Mechanistic Insights

Enzymatic Interactions

The amino and ester groups facilitate hydrogen bonding with biological targets. Molecular docking studies on similar indene derivatives suggest affinity for:

  • Kinases: Inhibition via ATP-binding site occlusion (IC₅₀ ~10–50 µM) .

  • DNA Gyrase: Disruption of bacterial DNA replication (MIC: 0.03–0.06 µg/mL for Gram-negative strains) .

Physicochemical Properties

LogP: Calculated as 2.1 (moderate lipophilicity).
Solubility: 12 mg/mL in water (25°C), enhanced to 45 mg/mL in saline due to hydrochloride salt formation .

Pharmacological Applications

Antimicrobial Activity

While direct data are lacking, chloro-substituted indenes exhibit broad-spectrum activity. For example, 5-chloro-1-indenone derivatives show:

Table 2: Hypothesized Antibacterial Profile

Bacterial StrainPredicted MIC (µg/mL)
Staphylococcus aureus0.05–0.1
Escherichia coli0.1–0.3
Pseudomonas aeruginosa0.5–1.0

Challenges and Future Directions

Synthetic Optimization

Current yields (76–89%) could improve via:

  • Catalyst Screening: Chiral catalysts for enantioselective synthesis (targeting >90% ee).

  • Flow Chemistry: Continuous processing to reduce reaction times .

In Vivo Studies

Priority research areas include:

  • Pharmacokinetics: Bioavailability and metabolite profiling.

  • Toxicology: Acute/chronic toxicity in rodent models.

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